(E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate
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Overview
Description
(E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate is a complex organic compound featuring a thiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acrylamide Intermediate: The initial step involves the reaction of thiophene-2-carboxylic acid with ethylamine to form the corresponding amide.
Acrylation: The amide is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide intermediate.
Coupling Reaction: The acrylamide intermediate is then coupled with 4-(p-tolyl)thiophene-3-carboxylic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, facilitated by reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Bromine in acetic acid at low temperatures.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
(E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, modulating their activity. The thiophene rings and acrylamide moiety play crucial roles in binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid derivatives: Similar in structure but lack the acrylamide and p-tolyl groups.
Acrylamide derivatives: Contain the acrylamide moiety but differ in the rest of the structure.
4-(p-tolyl)thiophene derivatives: Share the p-tolyl and thiophene rings but lack the acrylamide group.
Uniqueness
(E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
ethyl 4-(4-methylphenyl)-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S2/c1-3-25-21(24)19-17(15-8-6-14(2)7-9-15)13-27-20(19)22-18(23)11-10-16-5-4-12-26-16/h4-13H,3H2,1-2H3,(H,22,23)/b11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOVEEWLTDVERM-ZHACJKMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C=CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)/C=C/C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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